2-Chloro-N-(4-nitrophenyl)acetamide
Overview
Description
2-Chloro-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with an acetamide functional group
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-(4-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .
Mode of Action
This compound interacts with its target, the penicillin-binding protein, by stabilizing the molecule at the enzyme site . This interaction results in the promotion of cell lysis , leading to the death of the bacterial cells.
Biochemical Pathways
It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption leads to cell lysis and the eventual death of the bacterial cells .
Pharmacokinetics
It has been shown to have an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
The action of this compound results in the lysis of bacterial cells . This is due to its interaction with the penicillin-binding protein, which disrupts the synthesis of the bacterial cell wall . The compound has shown good potential against Klebsiella pneumoniae, a common cause of community and nosocomial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the presence of a chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide typically involves the acylation of p-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by controlling the reaction conditions to ensure high yield and purity. The process involves the same basic steps but may include additional purification stages to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-Chloro-N-(4-aminophenyl)acetamide.
Hydrolysis: 4-Nitroaniline and acetic acid.
Scientific Research Applications
2-Chloro-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition and antibacterial activity.
Materials Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a fluorine atom instead of a hydrogen atom on the phenyl ring.
2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide: Contains an additional chloro group on the phenyl ring.
2-Chloro-N-(3-nitrophenyl)acetamide: Lacks the chlorine atom on the phenyl ring.
Uniqueness
2-Chloro-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZURFBCEYQYATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169575 | |
Record name | Acetanilide, 2-chloro-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-87-2 | |
Record name | Acetanilide, 2-chloro-4'-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17329-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetanilide, 2-chloro-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary intermolecular interactions observed in the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide?
A: this compound exhibits both intramolecular and intermolecular hydrogen bonding in its crystal structure. Intramolecularly, a C-H⋯O hydrogen bond forms a six-membered ring within the molecule []. Intermolecularly, N—H⋯O hydrogen bonds link the molecules, forming infinite chains along the c axis [, ]. These chains are further stabilized into ribbons by Cl⋯O short-contact interactions [].
Q2: How does the crystal structure of this compound compare to similar amides?
A: The structure of this compound is closely related to other amides, particularly 2‐Chloro‐N‐(4‐methylphenyl)acetamide []. Both compounds exhibit similar hydrogen bonding patterns, forming zigzag chains through N—H⋯O interactions in their crystal structures []. This suggests a common structural motif and potential similarities in their physical properties.
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